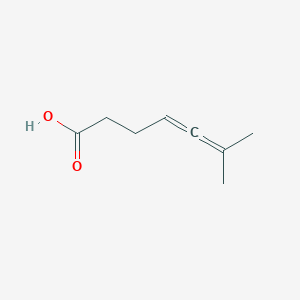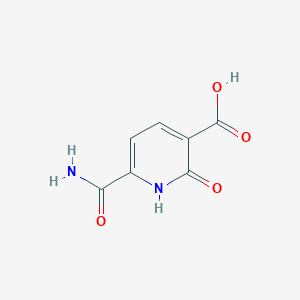
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized pyridine derivative. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically include heating in an organic solvent in the presence of water for 1–5 minutes, followed by hydrolysis in 40% aqueous sodium hydroxide for 5–6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of the compound in significant yields .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically involves heating in aqueous sodium hydroxide.
Substitution: Reactions with alkyl halides can lead to the formation of sulfides.
Condensation: Reactions with formaldehyde and enamines to form new derivatives.
Major Products:
Hydrolysis: Produces 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids.
Substitution: Produces sulfides.
Condensation: Produces new 4-unsubstituted derivatives.
Scientific Research Applications
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for formyl peptide receptors and an antagonist for adenosine A2B receptors . It also inhibits various kinases, including monopolar spindle 1 (MPS1) and Aurora kinase . These interactions lead to its biological activities, such as anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxamide: Shares a similar pyridine structure and exhibits biological activities.
2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Known for its potential as a small molecule cyclic urea activator.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-carbamoyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5(10)4-2-1-3(7(12)13)6(11)9-4/h1-2H,(H2,8,10)(H,9,11)(H,12,13) |
InChI Key |
RZHXHUCCOWNPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


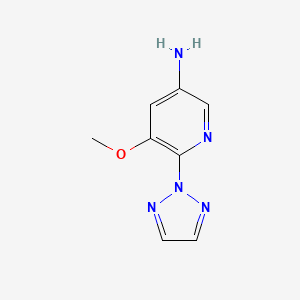
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
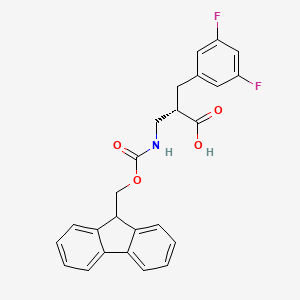
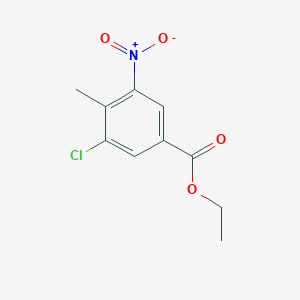
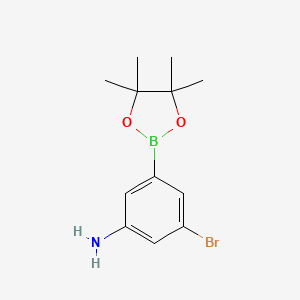
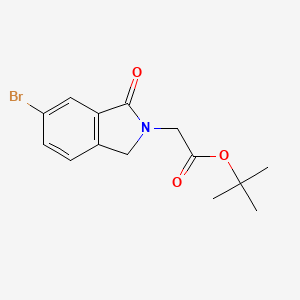

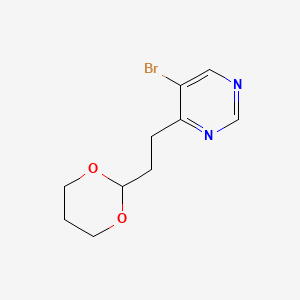
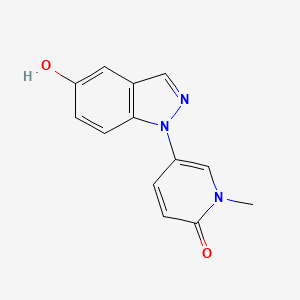
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
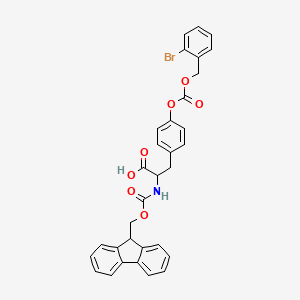
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
